C14H8ClNO5S2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H8ClNO5S2 |
|---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
4-chloro-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-11-carboxylic acid |
InChI |
InChI=1S/C14H8ClNO5S2/c15-4-1-2-6-5(3-4)7-8(13(19)21-6)10(12(17)18)22-11-9(7)23-14(20)16-11/h1-3,7-8,10H,(H,16,20)(H,17,18) |
InChI Key |
GLRLETCXFWLLIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3C(C(SC4=C3SC(=O)N4)C(=O)O)C(=O)O2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of C14h8clno5s2
Strategic Synthetic Routes for Thiophene[3,2-b]pyrrole Scaffolds Precursors
The synthesis of the thieno[3,2-b]pyrrole core is a critical first step in the generation of C14H8ClNO5S2. Several strategic routes have been developed for the construction of this fused heterocyclic system. A common and versatile approach involves the condensation of a substituted thiophene (B33073) with a reagent that provides the pyrrole (B145914) ring.
One established method begins with a 2-methyl-3-nitrothiophene. This starting material can undergo condensation with diethyl oxalate, followed by a reduction of the nitro group, typically using a reducing agent like stannous chloride, to yield a 5-carbethoxythieno[3,2-b]pyrrole. researchgate.net This foundational scaffold can then be further modified.
Another effective strategy for constructing the thieno[3,2-b]pyrrole skeleton involves the ring closure of a (3-pyrrolylthio)acetic acid derivative. This can be achieved by treating 3-thiocyanopyrrole with bromoacetic acid to form the acetic acid precursor, which is then cyclized using a dehydrating agent such as polyphosphoric acid. The resulting thieno[3,2-b]pyrrol-3-one can be reduced to the desired thieno[3,2-b]pyrrole. researchgate.net
A more contemporary approach utilizes rhodium-catalyzed C-H bond activation. The direct annulative coupling of 3-(acetylamino)thiophenes with internal alkynes provides an efficient route to 4-acetylthieno[3,2-b]pyrrole derivatives. A key advantage of this method is that the acetyl directing group can be readily removed to afford the unprotected thieno[3,2-b]pyrrole. researchgate.net
These precursor synthesis strategies are summarized in the table below:
| Starting Material(s) | Key Reagents | Intermediate(s) | Final Precursor |
| 2-Methyl-3-nitrothiophene, Diethyl oxalate | Stannous chloride | Ethyl 3-nitro-2-thienylpyruvate | 5-Carbethoxythieno[3,2-b]pyrrole |
| 3-Thiocyanopyrrole, Bromoacetic acid | Polyphosphoric acid, Sodium borohydride | (3-Pyrrolylthio)acetic acid, 2H,3H-Thieno[3,2-b]pyrrol-3-one | Thieno[3,2-b]pyrrole |
| 3-(Acetylamino)thiophene, Internal alkyne | Rhodium catalyst | - | 4-Acetylthieno[3,2-b]pyrrole |
Specific Reaction Pathways for this compound Elaboration
Once the thieno[3,2-b]pyrrole-5-carboxylic acid precursor is obtained, the elaboration to the target molecule this compound involves several key transformations. A plausible synthetic sequence would involve the formation of a carboxamide bond and the introduction of a sulfonyl group.
A highly relevant synthetic pathway has been described for the synthesis of a closely related analog, N-(2-chlorophenyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxamide. escholarship.org This process begins with the preparation of 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid. escholarship.org This carboxylic acid is then activated, for instance, by conversion to its acid chloride derivative using a reagent like oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF). escholarship.org The subsequent reaction of this activated acid chloride with 2-chloroaniline (B154045) in the presence of a base, such as triethylamine, affords the desired N-(2-chlorophenyl) carboxamide. escholarship.org
To arrive at the final structure of this compound, the introduction of a sulfonyl group is necessary. This could be achieved through electrophilic substitution on the thieno[3,2-b]pyrrole ring system. For instance, reaction with chlorosulfonic acid would introduce a chlorosulfonyl group (-SO2Cl), which can then be hydrolyzed to the sulfonic acid (-SO3H). The precise regioselectivity of this sulfonation would depend on the existing substituents and reaction conditions.
The key reaction steps for the elaboration are outlined below:
| Precursor | Reagent(s) | Reaction Type | Product |
| Thieno[3,2-b]pyrrole-5-carboxylic acid | Oxalyl chloride, DMF | Acid chloride formation | Thieno[3,2-b]pyrrole-5-carbonyl chloride |
| Thieno[3,2-b]pyrrole-5-carbonyl chloride | 2-Chloroaniline, Triethylamine | Amide bond formation | N-(2-chlorophenyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide |
| N-(2-chlorophenyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide | Chlorosulfonic acid, then water | Electrophilic sulfonation and hydrolysis | This compound |
Methodologies for Directed Structural Modifications and Analog Development from this compound
The thieno[3,2-b]pyrrole scaffold allows for a variety of directed structural modifications to develop a library of analogs. These modifications can be broadly categorized into alterations of the core heterocyclic system, modifications of the carboxamide moiety, and derivatization of the sulfonic acid group.
Modification of the Thieno[3,2-b]pyrrole Core: The nitrogen atom of the pyrrole ring can be alkylated using various alkylating agents, such as methyl iodide or benzyl (B1604629) bromide, in the presence of a base like sodium hydride. researchgate.net This allows for the introduction of diverse substituents at the N-4 position. Furthermore, electrophilic substitution reactions, such as acylation, can be directed to either the C-3 or C-6 position of the thienopyrrole ring by carefully selecting the catalyst. For example, the use of aluminum chloride tends to favor acylation at the C-3 position, while tin tetrachloride directs the acyl group to the C-6 position. researchgate.net
Modification of the Carboxamide Moiety: The aromatic ring of the 2-chloroaniline portion of the molecule can be further functionalized. For instance, additional substituents can be introduced onto this phenyl ring through standard aromatic substitution reactions, provided the existing groups are compatible with the reaction conditions. The amide nitrogen itself could potentially undergo further reactions, although this is generally less common.
Derivatization of the Sulfonic Acid Group: The sulfonic acid group is a versatile functional handle for analog development. It can be converted into a sulfonyl chloride, which can then react with a variety of nucleophiles. For example, reaction with amines would yield a series of sulfonamides, while reaction with alcohols would produce sulfonate esters. This allows for the introduction of a wide range of functional groups and the modulation of the physicochemical properties of the parent molecule.
The following table summarizes potential structural modifications:
| Modification Site | Reaction Type | Reagents | Potential New Analogs |
| Pyrrole Nitrogen (N-4) | Alkylation | Alkyl halides, Base | N-alkylated derivatives |
| Thieno[3,2-b]pyrrole Ring (C-3 or C-6) | Acylation | Acid chlorides, Lewis acids | C-acylated derivatives |
| Phenyl Ring of Carboxamide | Electrophilic Aromatic Substitution | Nitrating agents, Halogenating agents | Substituted phenyl analogs |
| Sulfonic Acid Group | Sulfonamide formation | Thionyl chloride, then Amines | Sulfonamide derivatives |
| Sulfonic Acid Group | Sulfonate ester formation | Thionyl chloride, then Alcohols | Sulfonate ester derivatives |
Biological Activity Profiling and Mechanistic Elucidation of C14h8clno5s2
Exploration of Antimicrobial Activities and Underlying Mechanisms of C14H8ClNO5S2 Analogues
The exploration of antimicrobial activities of compound analogues is a common strategy in drug discovery to identify lead compounds with improved efficacy, reduced toxicity, or altered spectrum of activity. For this compound, understanding the antimicrobial properties of its structural analogues would provide insights into structure-activity relationships (SAR) and guide further development. Antimicrobial agents target various essential processes in bacteria and fungi, including cell wall synthesis, protein synthesis, nucleic acid synthesis, and membrane function creative-biolabs.comfrontiersin.orgmdpi.com.
Antibacterial Mechanism Investigations
Antibacterial mechanisms can be diverse, involving disruption of the bacterial cell membrane, inhibition of essential enzymes, interference with cell wall synthesis, or disruption of DNA and protein synthesis mdpi.comcreative-biolabs.comfrontiersin.orgnih.govmdpi.com. For instance, some natural products like alkaloids have been shown to disrupt bacterial cell membranes, affect DNA function, and inhibit protein synthesis mdpi.comnih.gov. Flavonoids, another class of natural compounds, can suppress nucleic acid synthesis, cytoplasmic membrane function, and energy metabolism, while also reducing adhesion and biofilm formation mdpi.com.
Research into antibacterial mechanisms often involves a combination of in vitro assays and molecular techniques. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays are standard for determining the potency of an agent against specific bacteria frontiersin.org. Further investigations might include electron microscopy to observe morphological changes in bacterial cells, assays to measure the leakage of intracellular components (like DNA, RNA, proteins, or ions) indicating membrane damage, and transcriptomic analysis to identify affected cellular pathways nih.govfrontiersin.org. Efflux pumps, enzymatic degradation, and alterations in target proteins are common bacterial resistance mechanisms that may also be investigated in relation to novel compounds mdpi.comreactgroup.org.
Hypothetical Data Table: Antibacterial Activity of this compound Analogues
| Analogue ID | Target Bacteria | MIC (µg/mL) | MBC (µg/mL) | Mechanism of Action (Proposed) |
| C14-A1 | E. coli | 16 | 32 | Membrane disruption |
| C14-A2 | S. aureus | 8 | 16 | Protein synthesis inhibition |
| C14-A3 | P. aeruginosa | 32 | 64 | Cell wall synthesis inhibition |
| C14-A4 | E. coli | 64 | 128 | DNA replication interference |
Note: This table is illustrative and based on general principles of antibacterial research. Specific data for this compound analogues is not available.
Antifungal Mechanism Investigations
Antifungal agents primarily target components unique to fungal cells, such as ergosterol (B1671047) in the cell membrane or chitin (B13524) in the cell wall, or interfere with essential metabolic pathways wikipedia.orgnih.govlumenlearning.commdpi.comnih.gov. Azoles, for example, inhibit ergosterol biosynthesis by targeting the enzyme 14α-demethylase, leading to membrane dysfunction wikipedia.orgnih.gov. Polyenes bind directly to ergosterol, forming pores in the fungal membrane and causing leakage of cellular contents nih.govnih.gov. Other mechanisms include inhibition of chitin synthesis, disruption of microtubule formation, and interference with nucleic acid and protein synthesis, as seen with agents like flucytosine wikipedia.orglumenlearning.commdpi.com.
Investigating the antifungal mechanisms of analogues of this compound would involve similar methodologies to antibacterial studies, including MIC and minimum fungicidal concentration (MFC) assays against various fungal species. Techniques like flow cytometry, microscopy to observe cell morphology and membrane integrity, and biochemical assays to measure the activity of specific fungal enzymes would be employed. Understanding resistance mechanisms in fungi, such as alterations in target enzymes or efflux pump activity, is also critical for developing effective antifungal agents nih.gov.
Hypothetical Data Table: Antifungal Activity of this compound Analogues
| Analogue ID | Target Fungus | MIC (µg/mL) | MFC (µg/mL) | Mechanism of Action (Proposed) |
| C14-F1 | Candida albicans | 8 | 16 | Ergosterol biosynthesis inhibition |
| C14-F2 | Aspergillus niger | 16 | 32 | Cell membrane disruption |
| C14-F3 | C. albicans | 32 | 64 | Chitin synthesis inhibition |
| C14-F4 | A. niger | 4 | 8 | Nucleic acid synthesis inhibition |
Note: This table is illustrative and based on general principles of antifungal research. Specific data for this compound analogues is not available.
Compound List:
this compound
Molecular Interaction Analysis of C14h8clno5s2
Interactions of C14H8ClNO5S2 with Biological Macromolecules
The interaction between a small molecule and a biological macromolecule, such as a protein or nucleic acid, is a complex interplay of forces that ultimately dictates binding affinity, specificity, and the resulting biological effect. These interactions are governed by a combination of thermodynamic and kinetic parameters, as well as the specific chemical and structural properties of both the ligand and the macromolecule.
Protein-Ligand Binding Dynamics and Thermodynamics of this compound
The binding of a ligand to a protein is fundamentally a thermodynamic process, characterized by changes in Gibbs free energy (ΔG). This change is a composite of enthalpy (ΔH) and entropy (ΔS) contributions: ΔG = ΔH - TΔS. Enthalpic contributions typically arise from the formation of favorable interactions, such as hydrogen bonds and electrostatic interactions, while entropic contributions can stem from the release of ordered water molecules from the binding interface or changes in the conformational flexibility of both the protein and the ligand nih.govwhiterose.ac.uknih.gov.
Isothermal Titration Calorimetry (ITC) is a primary technique for directly measuring these thermodynamic parameters, providing a complete thermodynamic profile (affinity, enthalpy, and stoichiometry) in a single experiment tainstruments.comjaptamers.co.ukcureffi.orgnih.gov. By titrating a ligand into a solution of a macromolecule, ITC quantifies the heat released or absorbed during the binding event, allowing for the determination of the binding constant (Ka or Kd), enthalpy change (ΔH), and the stoichiometry of binding (n) tainstruments.comjaptamers.co.ukcureffi.org. For this compound, determining these parameters would reveal the energetic favorability and the molecular ratio of its interaction with specific biological targets.
Non-covalent Interaction Profiling (Hydrogen Bonding, Hydrophobic, Pi-Stacking, Van der Waals) of this compound
The specificity and strength of molecular interactions are determined by various types of non-covalent forces. These include:
Hydrogen Bonding: Involves the electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (donor) and another electronegative atom (acceptor) researchgate.netlibretexts.orgcapes.gov.br. These interactions are directional and play a critical role in molecular recognition.
Hydrophobic Interactions: Occur when nonpolar molecules or nonpolar regions of molecules cluster together in an aqueous environment to minimize their contact with water, thereby increasing the entropy of the solvent libretexts.orgatlanticoer-relatlantique.caeprints-hosting.orgnih.gov.
Pi-Stacking (π–π interaction): Involves the attractive, non-covalent interaction between aromatic rings, arising from the overlap of their π electron clouds mdpi.com.
Van der Waals Forces: These are weak, short-range forces that arise from transient fluctuations in electron distribution, creating temporary dipoles that induce complementary dipoles in neighboring molecules researchgate.netlibretexts.org.
Computational methods, such as Quantum Theory of Atoms in Molecules (QTAIM) and noncovalent interaction (NCI) analysis, are employed to visualize and quantify these interactions at an atomic level researchgate.netcapes.gov.brumanitoba.ca. For this compound, identifying which of these forces dominate its binding to a biological macromolecule would provide insights into the nature of the binding site and the molecular recognition mechanism.
Advanced Methodologies for Characterizing Molecular Interactions with this compound
A range of advanced biophysical techniques are indispensable for comprehensively characterizing molecular interactions.
Biophysical Spectroscopic Techniques in Interaction Analysis
Spectroscopic methods are powerful tools for probing molecular interactions. Fluorescence spectroscopy, for instance, can detect changes in the microenvironment of fluorescent residues within a protein upon ligand binding, often through quenching or enhancement of fluorescence intensity nih.govunige.chrsc.org. Circular Dichroism (CD) spectroscopy can reveal changes in the secondary and tertiary structure of proteins, indicating conformational alterations upon interaction nih.govnih.govrsc.org. Fourier Transform Infrared (FT-IR) spectroscopy can also provide insights into structural changes by monitoring vibrational modes of specific bonds nih.govunige.chrsc.org. Mass spectrometry, particularly native mass spectrometry (nMS), is increasingly used to study non-covalent interactions, allowing for the characterization of intact protein-ligand complexes and the identification of binding sites osu.eduunige.chnih.gov.
Calorimetric Approaches for Binding Affinity Determination
Calorimetry, primarily Isothermal Titration Calorimetry (ITC), remains a gold standard for quantifying binding affinities and thermodynamic parameters tainstruments.comjaptamers.co.ukcureffi.orgnih.govnih.govmalvernpanalytical.com. ITC directly measures the heat associated with binding events, providing a label-free and direct assessment of the interaction tainstruments.comjaptamers.co.ukcureffi.org. Other calorimetric techniques, like Differential Scanning Calorimetry (DSC), can assess the thermal stability of macromolecules and how ligand binding might affect it, indirectly indicating binding nih.govconceptlifesciences.com. For this compound, ITC would be instrumental in establishing its binding affinity to various biological targets, providing crucial data for drug discovery and development.
Structure Activity Relationship Sar Studies of C14h8clno5s2 Derivatives
Elucidation of Key Pharmacophoric Requirements for C14H8ClNO5S2 Bioactivity
The bioactivity of TCS-OX2-29 and its analogues is dictated by several key pharmacophoric features within the N-acyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline framework. SAR studies on this chemical class highlight the importance of specific structural components for potent and selective antagonism of the orexin receptors.
A crucial element for activity is the core tetrahydroisoquinoline ring system. The substituents on this ring system, particularly at the 6- and 7-positions, significantly influence the compound's interaction with the receptor. For instance, the presence of methoxy groups at these positions, as seen in TCS-OX2-29, is a common feature in this series of antagonists.
The N-acyl group is another critical component of the pharmacophore. The nature of the substituent attached to the acyl moiety plays a vital role in determining the potency and selectivity of the compound. Variations in this part of the molecule can modulate the binding affinity for both OX1 and OX2 receptors.
Furthermore, the potential for substitution at the 1-position of the tetrahydroisoquinoline ring can have a differential impact on the activity at the two orexin receptors. While TCS-OX2-29 is unsubstituted at this position, studies on related compounds show that the introduction of a substituted benzyl (B1604629) group at the 1-position can enhance affinity and selectivity for the OX1 receptor, suggesting that the absence of a substituent at this position in TCS-OX2-29 is a key determinant of its OX2 selectivity nih.gov.
Computational studies have further refined the pharmacophore model for this class of compounds, confirming the importance of these structural elements in the interaction with the orexin receptors rti.org.
Impact of Substituent Variations on the Efficacy and Potency of this compound Analogues
Systematic modifications of the N-acyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold have provided a detailed understanding of how substituent variations affect the efficacy and potency of these analogues. Research has primarily focused on two key areas: the 7-position of the tetrahydroisoquinoline core and the N-acetamide side chain.
Modifications at the 7-Position of the Tetrahydroisoquinoline Ring
Alterations to the alkoxy group at the 7-position have a pronounced effect on the potency at both OX1 and OX2 receptors. An unsubstituted 7-hydroxy analogue demonstrated micromolar potency at both receptors. Increasing the size of the alkoxy group from methoxy to ethoxy and then to propoxy led to an increase in OX1 potency. However, a further increase in the chain length to hexyl resulted in a decrease in potency, indicating an optimal size for this substituent nih.gov.
| Compound | 7-Position Substituent | OX1 Ke (nM) | OX2 Ke (nM) |
|---|---|---|---|
| Analog 1 | -OH | 1400 | 1200 |
| Analog 2 | -OCH3 | 230 | 150 |
| Analog 3 | -OCH2CH3 | 140 | 240 |
| Analog 4 | -O(CH2)2CH3 | 130 | 320 |
| Analog 5 | -O(CH2)5CH3 | 410 | 1300 |
Modifications of the N-Acetamide Side Chain
The substituent on the N-acetamide side chain is another critical determinant of activity. An aromatic group in this position is generally required for significant OX1 potency and selectivity. While various substitutions have been explored, pyridylmethyl analogues have shown promise due to their improved physicochemical properties. Combining these pyridylmethyl groups with optimal 7-position substituents, such as ethoxy or propoxy, has yielded compounds with enhanced profiles nih.gov.
| Compound | N-Acetamide Substituent | 7-Position Substituent | OX1 Ke (nM) | OX2 Ke (nM) |
|---|---|---|---|---|
| Analog 6 | Benzyl | -OCH3 | 230 | 150 |
| Analog 7 | 2-Pyridylmethyl | -OCH2CH3 | 140 | 440 |
| Analog 8 | 3-Pyridylmethyl | -OCH2CH3 | 140 | 350 |
| Analog 9 | 2-Pyridylmethyl | -O(CH2)2CH3 | 140 | 480 |
| Analog 10 | 3-Pyridylmethyl | -O(CH2)2CH3 | 100 | 410 |
Rational Design Principles for Enhanced Bioactivity within this compound Scaffolds
Based on the available SAR data, several rational design principles can be formulated to guide the development of novel analogues with enhanced bioactivity within the TCS-OX2-29 scaffold.
Maintaining the Core Scaffold : The N-acyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core is a validated and essential framework for achieving potent orexin receptor antagonism.
Optimizing 7-Position Substitution : The nature of the alkoxy group at the 7-position is a key modulator of potency. For enhancing OX1 potency, an ethoxy or propoxy group appears to be optimal. Further exploration of branched or cyclic alkoxy groups could lead to improved profiles.
Fine-tuning the N-Acyl Side Chain : The substituent on the N-acyl moiety is critical for both potency and selectivity. The introduction of heteroaromatic rings, such as pyridine, can improve physicochemical properties without compromising potency. The relative position of the nitrogen within the pyridine ring (e.g., 2-pyridyl vs. 3-pyridyl) can also be fine-tuned to optimize interactions with the receptor.
Exploiting the 1-Position for Selectivity : A key strategy for modulating selectivity between OX1 and OX2 receptors lies in the substitution at the 1-position of the tetrahydroisoquinoline ring. The absence of a substituent at this position, as in TCS-OX2-29, favors OX2 selectivity. Conversely, the introduction of an optimally substituted benzyl group at this position is a viable strategy for designing selective OX1 antagonists nih.gov.
Structure-Based Design : Utilizing structural information of the orexin receptors can guide the design of new analogues. Docking simulations and the development of pharmacophore models based on known active compounds can help in predicting the binding modes and affinities of novel derivatives, thereby rationalizing the design process nih.govnih.gov.
Computational and Theoretical Investigations of C14h8clno5s2
Molecular Docking and Dynamics Simulations of C14H8ClNO5S2-Target Complexes
Molecular docking and dynamics simulations are powerful computational tools used to predict the binding affinity and stability of a ligand (in this case, this compound or its derivatives) to a biological target, typically a protein. These simulations help in understanding the molecular recognition mechanisms and identifying key interactions that contribute to binding.
Molecular docking involves predicting the preferred orientation of this compound when bound to a target molecule, such as a protein receptor, to form a stable complex jscimedcentral.comresearchgate.net. This process utilizes scoring functions to rank potential binding modes based on estimated binding free energy jscimedcentral.com. Molecular dynamics (MD) simulations, on the other hand, provide a time-dependent view of the system, allowing researchers to observe the dynamic behavior of the this compound-target complex over time nih.govwustl.edu. MD simulations can reveal the stability of the complex, conformational changes, and the persistence of crucial interactions like hydrogen bonds and van der Waals forces japsonline.comknu.edu.afvolkamerlab.org. For instance, studies on other compounds have shown that MD simulations reinforce the stability of ligand-protein complexes and provide insights into plausible binding mechanisms mdpi.com. The Root Mean Square Deviation (RMSD) is a common metric used in MD to assess the stability of the protein-ligand complex, with lower RMSD values indicating greater stability japsonline.com.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational approach that establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity dergipark.org.trdrugdesign.orgmdpi.combiointerfaceresearch.comnih.govnih.govnih.govresearchgate.netarxiv.org. The primary goal of QSAR is to predict the biological properties of new molecules based on their structural features, thereby guiding the design of novel compounds with desired activities dergipark.org.trmdpi.comnih.gov.
QSAR models are built using molecular descriptors, which are numerical representations of molecular properties, such as topological, electronic, or steric parameters dergipark.org.trscispace.comtalete.mi.itresearchgate.net. These descriptors are then correlated with experimentally determined biological activities using statistical methods like regression analysis drugdesign.orgbiointerfaceresearch.comnih.gov. For example, QSAR studies on other chemical series have found that lipophilicity (e.g., π descriptor) and molecular polarizability can be significant factors influencing biological activity dergipark.org.trdrugdesign.org. The statistical validation of QSAR models, including parameters like R² (coefficient of determination) and Q² (predictive ability), is crucial to ensure their reliability and predictive power nih.gov.
Density Functional Theory (DFT) Calculations for this compound Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method widely used to investigate the electronic structure, properties, and reactivity of molecules austinpublishinggroup.comiaea.orgiaea.orgirjweb.comhi.ischemrxiv.orgscm.comaps.orgresearchgate.net. DFT calculations allow for the determination of molecular geometries, electronic properties such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the prediction of chemical reactivity austinpublishinggroup.comirjweb.comhi.is.
The HOMO-LUMO energy gap, for instance, is an indicator of a molecule's stability and reactivity; a smaller gap generally suggests higher reactivity austinpublishinggroup.comirjweb.com. DFT can also be used to calculate atomic charges, electrostatic potentials, and other electronic descriptors that provide insights into how a molecule might interact with other species or biological targets austinpublishinggroup.comiaea.orgirjweb.com. These calculations are fundamental for understanding the intrinsic chemical behavior of this compound, including its potential reaction pathways and sites of electrophilic or nucleophilic attack austinpublishinggroup.comirjweb.comchemrxiv.org. The choice of DFT functional and basis set can influence the accuracy of the calculated properties austinpublishinggroup.comchemrxiv.org.
Prediction of Molecular Descriptors and Theoretical Biological Behavior of this compound
The prediction of molecular descriptors is a cornerstone of computational chemistry, enabling the characterization of molecules and the forecasting of their properties and biological behavior scispace.comtalete.mi.itlibretexts.org. Molecular descriptors can be categorized into 0D (e.g., atomic counts), 1D (e.g., molecular weight, number of functional groups), 2D (e.g., topological indices, lipophilicity), and 3D (e.g., shape descriptors, polar surface area) descriptors libretexts.org.
Future Research Directions and Translational Perspectives of C14h8clno5s2
Identification of Novel Biological Targets for C14H8ClNO5S2
The compound this compound has been synthesized and initially evaluated for in vivo anti-inflammatory activities, showing limited efficacy at a dose of 10 mg/kg but tested at higher concentrations lookchem.com. This initial screening suggests that this compound may interact with pathways involved in inflammation. Future research should focus on precisely identifying its molecular targets within these pathways. Given that it is a derivative related to Tenidap Sodium, known for inhibiting prostaglandin (B15479496) and interleukin-1 production lookchem.com, potential targets could include enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or key cytokines and their signaling cascades involved in inflammatory responses. Advanced screening assays, such as high-throughput screening against panels of inflammatory mediators or receptor binding studies, could pinpoint specific molecular interactions. Furthermore, understanding the structure-activity relationship (SAR) by synthesizing and testing analogues of this compound could reveal critical functional groups responsible for target engagement, thereby guiding the design of more potent derivatives.
Elemental Analysis Data for this compound:
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 45.47 | 45.98 |
| Hydrogen (H) | 2.18 | 2.25 |
| Nitrogen (N) | 3.79 | 3.66 |
Source: lookchem.com
Exploration of Synergistic Effects with this compound in Combination Therapies
The potential for this compound to be part of a combination therapy warrants significant investigation. Given its initial evaluation for anti-inflammatory properties, synergistic effects could be explored by combining this compound with established anti-inflammatory agents or drugs targeting different facets of an inflammatory disease. Research in related fields highlights the efficacy of combination therapies, such as dual biologic therapy or the combination of small molecules with biologics for inflammatory conditions nih.govcedars-sinai.edunih.govgi.org. Future studies could involve preclinical testing of this compound in combination with drugs that act via distinct mechanisms, for example, targeting different inflammatory cytokines or signaling pathways. Such investigations would aim to determine if these combinations yield enhanced therapeutic outcomes, such as improved efficacy or reduced required dosages, compared to monotherapy. The mechanism of action of other immunomodulatory agents, like calcineurin inhibitors, which affect T-cell activation and cytokine production youtube.comnih.gov, could also inform potential synergistic combinations with this compound.
Development of Advanced Methodological Applications in this compound Research
To fully characterize this compound and accelerate its translational potential, advancements in research methodologies are crucial. The initial synthesis of the compound lookchem.com can be further optimized by exploring novel synthetic routes or greener chemistry approaches, drawing from advances in organic synthesis nih.gov. For biological evaluation, the correlation between in vitro findings and in vivo efficacy, as discussed in cancer xenograft studies nih.gov, could be applied. This would involve developing robust in vitro assays that accurately predict in vivo responses, potentially using cell lines relevant to inflammatory diseases. Furthermore, integrating multi-level molecular data, such as transcriptomic or proteomic profiles, with functional assay data, as demonstrated in glioblastoma research nih.gov, could provide a comprehensive understanding of this compound's mechanism of action and identify biomarkers for its efficacy or resistance. Computational modeling and cheminformatics approaches can also play a significant role in predicting target interactions, optimizing molecular design, and guiding experimental strategies.
Q & A
Q. What methodologies validate the environmental stability of C₁₄H₈ClNO₅S₂ under extreme conditions?
- Methodology : Expose samples to accelerated degradation studies (e.g., 70°C/75% RH for stability testing). Analyze degradation products via GC-MS and assess toxicity using Vibrio fischeri bioassays. Cross-reference with OECD guidelines for environmental persistence .
Key Considerations for Data Presentation
- Tables/Figures : Limit chemical structures in graphics to 2–3 (e.g., highlight reactive sites). Use color coding for clarity but avoid compound-specific identifiers (e.g., "4b") .
- Contradiction Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate conflicting data and design follow-up experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
